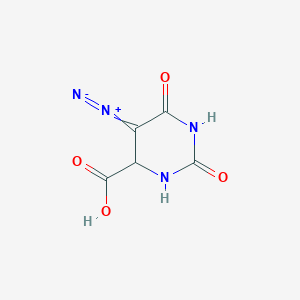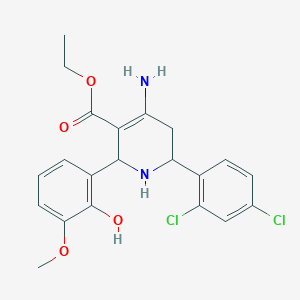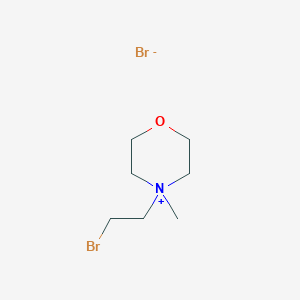
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group, which is further connected to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide typically involves the reaction of 4-methylmorpholine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 4-(2-hydroxyethyl)-4-methylmorpholin-4-ium bromide.
科学研究应用
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or activation of their functions. The compound can also participate in redox reactions, affecting the redox state of the target molecules.
相似化合物的比较
Similar Compounds
- 4-(2-Chloroethyl)-4-methylmorpholin-4-ium chloride
- 4-(2-Iodoethyl)-4-methylmorpholin-4-ium iodide
- 4-(2-Fluoroethyl)-4-methylmorpholin-4-ium fluoride
Uniqueness
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various applications.
属性
CAS 编号 |
6268-76-4 |
|---|---|
分子式 |
C7H15Br2NO |
分子量 |
289.01 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C7H15BrNO.BrH/c1-9(3-2-8)4-6-10-7-5-9;/h2-7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NMHIUCBQRSFAJN-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCOCC1)CCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
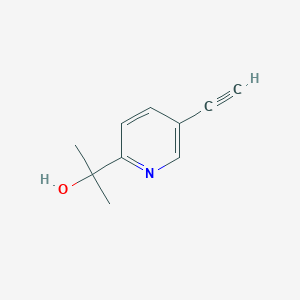
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)

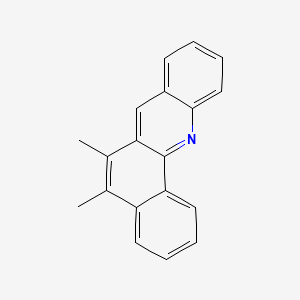
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
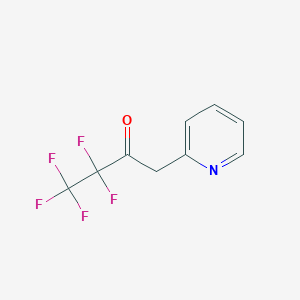


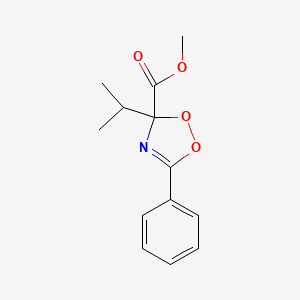
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
